molecular formula C13H17NO4S B14310682 Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester CAS No. 110113-19-4

Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester

Cat. No.: B14310682
CAS No.: 110113-19-4
M. Wt: 283.35 g/mol
InChI Key: ZOHNMNWNCVQXDT-UHFFFAOYSA-N
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Description

Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of an acetic acid moiety, a nitroethyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester typically involves a multi-step process. One common method includes the reaction of 4-methylphenylacetic acid with a nitroalkane under basic conditions to form the nitroethyl intermediate. This intermediate is then reacted with acetic acid and an appropriate thioether reagent under acidic conditions to yield the final ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.

Major Products

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Thioether derivatives.

Scientific Research Applications

Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 4-methylphenyl ester: Similar structure but lacks the nitroethyl and thioether groups.

    Benzeneacetic acid, 4-methylphenyl ester: Contains a benzene ring instead of the acetic acid moiety.

Uniqueness

Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester is unique due to the presence of both nitro and thioether functionalities, which impart distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

110113-19-4

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

ethyl 2-[1-(4-methylphenyl)-2-nitroethyl]sulfanylacetate

InChI

InChI=1S/C13H17NO4S/c1-3-18-13(15)9-19-12(8-14(16)17)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3

InChI Key

ZOHNMNWNCVQXDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(C[N+](=O)[O-])C1=CC=C(C=C1)C

Origin of Product

United States

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